molecular formula C24H26N4O3S B10867034 2-{1-ethyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

2-{1-ethyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide

Cat. No.: B10867034
M. Wt: 450.6 g/mol
InChI Key: ATMYJKDXQQHGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-ethyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide is a complex organic compound that features an indole moiety, a thioxoimidazolidinone ring, and a phenylacetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-ethyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then further functionalized to introduce the ethyl and methoxy groups.

The thioxoimidazolidinone ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkylating agent . The final step involves the coupling of the indole derivative with the thioxoimidazolidinone intermediate and the phenylacetamide group under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Mechanism of Action

The mechanism of action of 2-{1-ethyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide involves its interaction with various molecular targets:

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

2-[1-ethyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C24H26N4O3S/c1-3-27-23(30)21(14-22(29)26-17-7-5-4-6-8-17)28(24(27)32)12-11-16-15-25-20-10-9-18(31-2)13-19(16)20/h4-10,13,15,21,25H,3,11-12,14H2,1-2H3,(H,26,29)

InChI Key

ATMYJKDXQQHGKM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CCC2=CNC3=C2C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.